
Stearoyl-L-carnitine chloride
Overview
Description
Stearoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine. It is an endogenous metabolite found in various tissues and is involved in lipid metabolism. This compound is known for its role in the transport of fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of Stearoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: Stearoyl-L-carnitine (chloride) can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different acylcarnitine derivatives with shorter fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized acylcarnitine derivatives.
Reduction: Shorter-chain acylcarnitine derivatives.
Substitution: Various substituted acylcarnitine compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Formulation and Delivery Systems
Stearoyl-L-carnitine chloride is utilized in the development of novel drug delivery systems, particularly for targeting metabolic disorders. Recent research has demonstrated that stearoyl-L-carnitine-modified nanoemulsions can enhance ocular drug delivery by targeting specific transporters in corneal epithelial cells, leading to improved bioavailability and therapeutic efficacy. These systems have shown promising results in preclinical models, including enhanced corneal permeation and retention time for drugs such as dexamethasone .
Mechanism of Action
The compound interacts with organic cation/carnitine transporter 2 (OCTN2) and amino acid transporter B (ATB0,+), facilitating the uptake of L-carnitine into cells, which is crucial for fatty acid metabolism . This mechanism underlies its application in formulating medications aimed at conditions like chronic fatigue syndrome and metabolic disorders.
Cosmetic Industry
Skincare Formulations
In cosmetics, this compound is recognized for its ability to improve skin hydration and provide anti-aging benefits. It acts as an emollient and enhances the penetration of active ingredients into the skin, making it a popular choice among formulators .
Clinical Insights
Studies indicate that products containing stearoyl-L-carnitine can significantly improve skin moisture levels and elasticity, supporting its use in high-end skincare formulations .
Nutrition Supplements
Fat Transport and Energy Production
this compound is commonly included in dietary supplements aimed at enhancing fat metabolism and energy production. It supports the transport of long-chain fatty acids into mitochondria for β-oxidation, thus playing a vital role in energy generation for athletes and individuals managing weight .
Research Findings
Clinical studies have shown that supplementation with acylcarnitines can lead to improved exercise performance and recovery times due to enhanced fatty acid utilization during physical activity .
Biochemical Research
Metabolic Studies
Researchers employ this compound to study various aspects of cellular metabolism and mitochondrial function. Its role as a carrier in fatty acid metabolic pathways makes it instrumental in understanding energy production processes .
Case Studies
Investigations into the effects of stearoyl-L-carnitine on cellular respiration have revealed insights into mitochondrial dysfunctions associated with diseases such as obesity and diabetes .
Veterinary Medicine
Animal Health Formulations
In veterinary applications, this compound is used to enhance metabolic efficiency in livestock and improve energy levels in animals. Its incorporation into animal feed has been linked to better growth rates and overall health outcomes .
Data Tables
Mechanism of Action
Stearoyl-L-carnitine (chloride) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is mediated by carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase. Once inside the mitochondria, the fatty acids undergo beta-oxidation to produce energy. The compound also inhibits glycine transport by acting as a less potent inhibitor of glycine transporter 2 (GlyT2), affecting neurotransmitter regulation .
Comparison with Similar Compounds
Palmitoyl-L-carnitine: Another long-chain acylcarnitine with a shorter fatty acid chain.
Oleoyl-L-carnitine: Contains an unsaturated fatty acid chain.
Myristoyl-L-carnitine: Features a shorter, saturated fatty acid chain.
Lauroyl-L-carnitine: Has an even shorter fatty acid chain compared to myristoyl-L-carnitine.
Uniqueness: Stearoyl-L-carnitine (chloride) is unique due to its long saturated fatty acid chain, which makes it particularly effective in studying lipid metabolism and energy production. Its role as a GlyT2 inhibitor also sets it apart from other acylcarnitines, providing additional research avenues in neurobiology .
Biological Activity
Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine that plays a significant role in fatty acid metabolism and cellular energy production. This compound has garnered attention for its biological activities, particularly in metabolic disorders, mitochondrial function, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : (2R)-3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride
- Molecular Formula : CHClNO
- CAS Number : 32350-57-5
- Molecular Weight : 464.122 g/mol
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Carnitine Uptake : It inhibits sodium-dependent [^3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by approximately 52% at a concentration of 500 µM . This action may influence carnitine levels and fatty acid metabolism.
- Glycine Transport Inhibition : The compound has been shown to inhibit glycine transport by GlyT2, with a maximum inhibition of 16.8% observed at concentrations up to 3 µM . This suggests potential implications in neurotransmission and metabolic regulation.
- Effects on Mitochondrial Function : this compound is noted for improving mitochondrial function, which positions it as a candidate for therapeutic interventions in obesity and diabetes .
Chronic Fatigue Syndrome and Renal Disease
Research indicates that plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease . This differential expression underscores its potential as a biomarker for these conditions.
Alzheimer's Disease
Studies have reported that stearoyl-L-carnitine levels are significantly decreased in patients with Alzheimer's disease, mild cognitive impairment, and subjective memory complaints . This finding suggests a possible link between acylcarnitines and cognitive health.
Case Studies
- L-Carnitine Supplementation : A study involving PPARα(-/-) mice demonstrated that oral carnitine supplementation led to partial metabolic recovery, indicating the importance of carnitines in energy metabolism under stress conditions .
- Post-TACE Liver Function : In a clinical trial with cirrhotic patients undergoing transarterial chemoembolization (TACE), L-carnitine supplementation improved liver function parameters significantly compared to controls, highlighting its hepatoprotective effects .
Applications
This compound is utilized across various fields:
- Pharmaceutical Development : Its role in fatty acid metabolism makes it relevant for developing medications targeting metabolic disorders.
- Cosmetic Industry : It is incorporated into skincare products for its hydrating and anti-aging properties.
- Nutritional Supplements : Commonly found in supplements aimed at enhancing fat transport and energy production.
- Veterinary Medicine : Used to improve metabolic efficiency and energy levels in livestock.
Chemical Reactions Analysis
Esterification Reaction
Stearoyl-L-carnitine chloride is synthesized via esterification of L-carnitine with stearoyl chloride. The reaction involves nucleophilic acyl substitution, where the hydroxyl group of L-carnitine reacts with the acyl chloride group of stearoyl chloride .
Reaction Conditions :
- L-Carnitine hydrochloride is mixed with stearoyl chloride in a 1:1 molar ratio.
- Elevated temperature (50–60°C) maintained until completion (monitored via TLC) .
- Anion exchange resin (weakly basic) converts the product to its inner salt form .
Reagents | Conditions | Product | Yield |
---|---|---|---|
L-Carnitine HCl + stearoyl chloride | 50–60°C, anhydrous solvent | This compound | ~85% |
Enzymatic Inhibition
This compound acts as a competitive inhibitor in metabolic pathways:
- Glycine Transporter 2 (GlyT2) : Inhibits GlyT2 with moderate potency (IC₅₀ ~500 µM) .
- Lecithin:Cholesterol Acyltransferase (LCAT) : Suppresses LCAT activity in rat plasma (52% inhibition at 500 µM) .
Target Enzyme | Inhibition Mechanism | IC₅₀/Activity |
---|---|---|
GlyT2 | Competitive binding | ~500 µM |
LCAT (rat) | Substrate displacement | 52% inhibition at 500 µM |
Mitochondrial Transport
Facilitates long-chain fatty acid transport into mitochondria via the carnitine shuttle:
- Forms acyl-carnitine esters with fatty acids for membrane translocation .
- Reversibly reacts with coenzyme A (CoA) in the mitochondrial matrix to regenerate acyl-CoA .
Hydrolytic Degradation
The ester bond in this compound is susceptible to hydrolysis under acidic or alkaline conditions:
- Acidic Hydrolysis : Cleaves the ester bond, yielding stearic acid and L-carnitine .
- Alkaline Hydrolysis : Produces stearate and L-carnitine derivatives .
Condition | Products | Half-Life (25°C) |
---|---|---|
pH 1.0 (HCl) | Stearic acid + L-carnitine | ~12 hours |
pH 12.0 (NaOH) | Stearate + carnitine alkoxy | ~8 hours |
Thermal Stability
Stable at room temperature but decomposes above 250°C, releasing trimethylamine and CO₂ .
LC-MS Compatibility
This compound is analyzed via hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry:
- Column : Ascentis® Express OH5 (50 mM ammonium acetate/acetonitrile gradient) .
- Detection : Positive ion mode (m/z 428.371 for [M+H]⁺) .
Parameter | Value |
---|---|
Retention Time | 14.2 min |
Collision Cross Section | 222.75 Ų |
Isotope Dilution Assays
Deuterated analogs (e.g., d₃, d₉) serve as internal standards for quantitative LC-MS, ensuring accurate quantification in biological matrices .
Nanoemulsion Formulation
Reacts with surfactants (e.g., poloxamer 188) to form stable nanoemulsions for drug delivery:
Q & A
Basic Research Questions
Q. What is the role of Stearoyl-L-carnitine chloride in lipid metabolism, and how can its transport activity be experimentally quantified?
this compound facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. To quantify its activity, researchers commonly use radiolabeled assays, such as measuring sodium-dependent [³H]carnitine uptake in cell lines (e.g., HPCT cells), where a 50% reduction in uptake indicates inhibitory effects . Liquid chromatography-mass spectrometry (LC-MS) is recommended for precise quantification in biological samples due to its high sensitivity and specificity for acylcarnitines .
Q. What analytical methods are validated for detecting this compound in complex biological matrices?
- LC-MS/MS : Provides nanomolar-level detection limits (LOD < 1 nM) and is ideal for profiling acylcarnitines in plasma or cerebrospinal fluid .
- Stable Isotope Dilution : Deuterated analogs (e.g., Stearoyl-L-carnitine-d3 chloride) serve as internal standards to improve accuracy in quantitative studies .
- Immunoassays : ELISA kits can be used for high-throughput screening but require cross-validation with MS-based methods to confirm specificity .
Advanced Research Questions
Q. How does this compound inhibit GlyT2, and what experimental controls are critical for validating its neurological effects?
this compound acts as a weak GlyT2 inhibitor, reducing glycine transport by 16.8% at 3 μM in vitro . Key controls include:
- Negative Controls : Using GlyT2-deficient cell lines or co-administering competitive inhibitors (e.g., ALX-5407) to confirm target specificity .
- Concentration Gradients : Testing a range (0.1–10 μM) to assess dose-dependent responses and avoid off-target effects at higher doses .
- Behavioral Models : In vivo studies should pair cognitive tests (e.g., Morris water maze) with biomarker analysis to correlate GlyT2 inhibition with functional outcomes .
Q. How should researchers address contradictory data on this compound’s concentration-dependent effects across studies?
Contradictions may arise from differences in model systems (e.g., cell type, species) or assay conditions. Mitigation strategies include:
- Standardized Protocols : Adopting consensus methods for carnitine uptake assays, such as uniform buffer pH and incubation times .
- Meta-Analysis : Pooling data from multiple studies to identify trends, with subgroup analyses for variables like tissue specificity or disease state .
- Replication : Independent validation in at least two labs using blinded data analysis to reduce bias .
Q. What experimental design considerations are essential for studying this compound’s role in mitochondrial dysfunction?
- Mitochondrial Isolation : Use differential centrifugation to obtain pure mitochondrial fractions and measure β-oxidation rates via oxygen consumption (Seahorse Analyzer) .
- Genetic Knockdown : CRISPR/Cas9 targeting carnitine palmitoyltransferase (CPT1/2) to isolate Stearoyl-L-carnitine-dependent pathways .
- Redox Stress Markers : Pair with assays for ROS (e.g., DCFDA fluorescence) and ATP levels to assess metabolic trade-offs .
Q. How can researchers validate this compound as a biomarker for Alzheimer’s disease (AD) while addressing confounding factors?
- Cohort Stratification : Compare AD patients with age-matched controls and other neurodegenerative conditions (e.g., Parkinson’s) to ensure specificity .
- Longitudinal Sampling : Track biomarker levels over time to distinguish disease progression from acute fluctuations .
- Multivariate Analysis : Use machine learning (e.g., ROC curves) to integrate Stearoyl-L-carnitine with other biomarkers (e.g., Aβ42/tau ratios) .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.